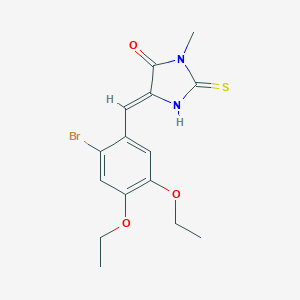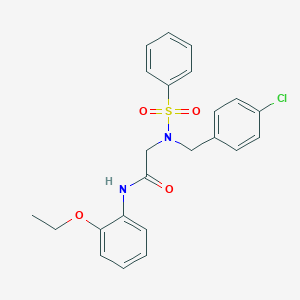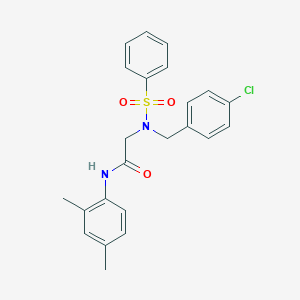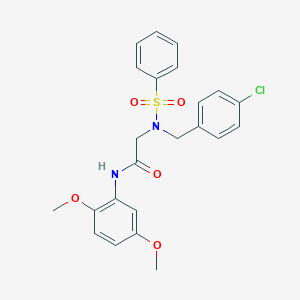![molecular formula C21H20N2O4S B301013 Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301013.png)
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound belongs to the class of thiazolidinone derivatives, which have been found to possess various biological activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, studies suggest that it may exert its biological effects by targeting various cellular pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway.
Biochemical and Physiological Effects:
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exert various biochemical and physiological effects, including:
1. Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.
2. Inhibition of cell proliferation: Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages.
3. Reduction of inflammation: This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, including:
1. Development of new anticancer agents: Based on the promising results obtained from preclinical studies, further research is needed to develop new anticancer agents based on the structure of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
2. Optimization of pharmacokinetic properties: Studies are needed to optimize the pharmacokinetic properties of this compound to improve its bioavailability and efficacy.
3. Exploration of new therapeutic applications: Further research is needed to explore the potential therapeutic applications of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in other disease conditions, such as infectious diseases and inflammatory disorders.
Conclusion:
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a promising compound that has shown significant potential in various scientific research areas. Its unique chemical structure and biological activities make it a potential candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves a multi-step reaction sequence. The starting materials for the synthesis include 4-methoxy-3-methylbenzaldehyde, 2-amino-4-methylbenzoic acid, and thiosemicarbazide. The reaction proceeds through the formation of an intermediate thiazolidinone ring, which is then functionalized with the ester group to obtain the final product.
Scientific Research Applications
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in medicine. Some of the key areas of research include:
1. Anticancer activity: Studies have shown that Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: This compound has also been found to possess significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory activity: Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
Product Name |
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molecular Formula |
C21H20N2O4S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl 4-[[(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H20N2O4S/c1-13-11-14(5-10-17(13)26-3)12-18-19(24)23(2)21(28-18)22-16-8-6-15(7-9-16)20(25)27-4/h5-12H,1-4H3/b18-12-,22-21? |
InChI Key |
CUEIJLJOKHQWEI-NVGQKUQCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OC |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300931.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)

amino]acetamide](/img/structure/B300943.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
